molecular formula C13H16O3S B562309 Ethyl R-2-Acetylthio-3-phenylpropionate CAS No. 404582-98-5

Ethyl R-2-Acetylthio-3-phenylpropionate

Cat. No.: B562309
CAS No.: 404582-98-5
M. Wt: 252.328
InChI Key: UPMARCACLHHTCO-GFCCVEGCSA-N
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Description

It serves as a critical intermediate in organic synthesis, particularly in the production of enantiomerically pure pharmaceuticals. The compound’s structure enables its use in asymmetric catalysis and thiol-related coupling reactions due to the reactive acetylthio group .

Properties

IUPAC Name

ethyl (2R)-2-acetylsulfanyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3S/c1-3-16-13(15)12(17-10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMARCACLHHTCO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652571
Record name Ethyl (2R)-2-(acetylsulfanyl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404582-98-5
Record name Ethyl (2R)-2-(acetylsulfanyl)-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of Ethyl R-2-Acetylthio-3-phenylpropionate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl R-2-Acetylthio-3-phenylpropionate and analogous compounds:

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
This compound C₁₃H₁₆O₃S (inferred) Acetylthio, phenyl, ester Chiral intermediate; reactivity in thiol-ene chemistry; potential pharmaceutical applications.
(S)-2-Acetylthio-3-phenylpropionic acid C₁₁H₁₂O₃S Acetylthio, phenyl, carboxylic acid S-enantiomer; synthesized via analogous methods; used in enantioselective syntheses.
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride C₁₁H₁₅NO₂·HCl Amino, phenyl, ester Chiral building block for peptides; hydrochloride salt enhances solubility.
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ Ketone, fluorophenyl, ester Fluorinated analog; used in medicinal chemistry for electronic modulation.
Ethyl 2-(4-cyanophenyl)propionate C₁₂H₁₃NO₂ Cyano, phenyl, ester Nitrile group enhances polarity; intermediate in agrochemical synthesis.

Key Research Findings and Functional Comparisons

  • Enantiomeric Specificity : The R-configuration of this compound distinguishes it from its S-enantiomer, which is patented for asymmetric synthesis . Enantiomeric purity impacts biological activity and downstream reactivity in drug development.
  • Acetylthio vs. Amino Groups: Compared to (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride , the acetylthio group in the target compound offers distinct reactivity, such as participation in thiol-disulfide exchange reactions, which are pivotal in prodrug activation or polymer chemistry.
  • Fluorophenyl Substitution: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate introduces a fluorine atom, increasing electronegativity and altering metabolic stability. This contrasts with the non-fluorinated phenyl group in the target compound, which may reduce electron-withdrawing effects but improve lipophilicity.
  • Ester Variations: Ethyl 2-(4-cyanophenyl)propionate highlights how cyano substituents increase polarity compared to acetylthio groups, affecting solubility and application in hydrophilic matrices.

Limitations and Data Gaps

  • Direct physicochemical data (e.g., melting point, logP) for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

Ethyl R-2-Acetylthio-3-phenylpropionate (CAS 404582-98-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16O3S
  • Molecular Weight : 252.33 g/mol
  • Structure : The compound features an acetylthio group and a phenylpropionate moiety, which contribute to its unique biological properties.

This compound is believed to interact with specific molecular targets through covalent bonding with nucleophilic sites on proteins. This interaction can modulate enzyme activity and influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and analgesic activities .

1. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

2. Analgesic Properties

The compound's analgesic effects have been explored in various animal models. It appears to reduce pain responses, suggesting potential applications in pain management therapies.

3. Enzyme Interaction Studies

This compound has been used in studies investigating enzyme mechanisms. It serves as a valuable reagent in understanding protein interactions and enzymatic pathways, particularly in the context of drug metabolism and pharmacokinetics .

Case Studies

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Method : In vitro assays measuring cytokine levels in response to treatment.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating strong anti-inflammatory potential.
  • Analgesic Activity Assessment :
    • Objective : To assess the analgesic properties using a pain model in rats.
    • Method : Administration of varying doses followed by behavioral pain assessments.
    • Results : Notable pain relief was recorded at higher doses, supporting its use as an analgesic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activity
Ethyl 2-acetylthio-3-phenylpropanoateSimilar acetylthio groupModerate anti-inflammatory effects
Ethyl 2-acetylthio-3-(4-methoxyphenyl)propanoateAdditional methoxy groupEnhanced analgesic properties
Ethyl 2-acetylthio-3-(4-chlorophenyl)propanoateChlorine substitutionIncreased potency in enzyme inhibition

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